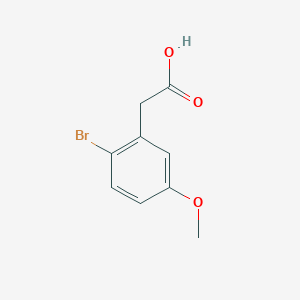

![molecular formula C18H31NO2 B1278616 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- CAS No. 745767-97-9](/img/structure/B1278616.png)

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-

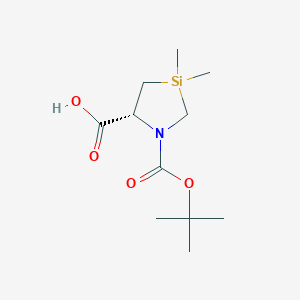

Overview

Description

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- (also known as PPD or 1,3-PD) is a cyclic compound and a member of the propanediol family. It is a colorless, odorless, and highly flammable liquid, and is found in many products, such as solvents, lubricants, and polymers. PPD is used in a variety of industries, including pharmaceuticals, cosmetics, and agriculture. It is also used in the manufacture of polyethylene terephthalate (PET) and polyurethane (PU) foam.

Scientific Research Applications

Immunomodulatory Applications

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-, known as FTY720, has been extensively researched for its immunosuppressive properties. Studies have focused on its potential as an immunosuppressant in organ transplantation and autoimmune disorders (GU Zong-ru, 2006). Another study highlights the synthesis of FTY720, emphasizing its role in inhibiting rejection in organ transplantation (Li Song, 2009).

Magnetic Cooling Applications

A study on mixed-valent Mn supertetrahedra and planar discs using 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol explores its application in magnetic cooling, highlighting its potential as an efficient refrigerant in low-temperature applications (M. Manoli et al., 2008).

Antimicrobial Properties

Research on 1,3-propanediol compounds, including 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol, demonstrates antimicrobial properties in cutting fluids, making it relevant in industrial applications (E. Bennett et al., 1983).

Neuroprotective Effects

The compound's neuroprotective effects have been studied, particularly its direct cytoprotective impact on oligodendrocyte progenitors. This research suggests its potential therapeutic use in neurological conditions like multiple sclerosis (Rochelle P. Coelho et al., 2007).

Chemical Synthesis and Properties

Studies on the synthesis and properties of oxirane compounds, including 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol, have been conducted to understand their chemical behavior and potential applications in various fields (SuamiTetsuo et al., 1956).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the amino group in the compound can react with a diverse set of electrophiles to result in functional diol intermediates , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of functional cyclic carbonate monomers , suggesting it may have a role in polymer chemistry.

Result of Action

Some studies suggest that related compounds may have antimicrobial activities

Biochemical Analysis

Cellular Effects

The effects of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the sphingosine-1-phosphate signaling pathway, which plays a critical role in cell survival, proliferation, and migration. Additionally, 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- can alter the expression of genes involved in immune responses, leading to changes in the production of cytokines and other immune mediators .

Molecular Mechanism

The molecular mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- involves its binding interactions with sphingosine-1-phosphate receptors. This binding leads to the internalization and degradation of these receptors, resulting in the inhibition of lymphocyte egress from lymph nodes. Furthermore, 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- can modulate the activity of various enzymes involved in sphingolipid metabolism, thereby affecting the levels of bioactive sphingolipids and influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- remains stable under physiological conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained immunomodulatory effects, with potential implications for chronic immune-related conditions .

Dosage Effects in Animal Models

The effects of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- vary with different dosages in animal models. At low doses, this compound has been shown to effectively modulate immune responses without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, including bradycardia, hypertension, and liver dysfunction. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- in clinical settings .

Metabolic Pathways

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. This compound interacts with enzymes such as sphingosine kinase and sphingosine-1-phosphate lyase, which are critical for the synthesis and degradation of sphingolipids. The modulation of these enzymes by 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- can lead to changes in metabolic flux and the levels of various metabolites, thereby influencing cellular functions and immune responses .

Transport and Distribution

The transport and distribution of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with albumin and other plasma proteins, which facilitate its distribution in the bloodstream. Additionally, 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- can be transported across cell membranes by specific transporters, leading to its accumulation in lymphoid tissues and other target organs .

Subcellular Localization

The subcellular localization of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- is critical for its activity and function. This compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with sphingosine-1-phosphate receptors and other biomolecules. The targeting signals and post-translational modifications of 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- direct it to these specific compartments, enabling it to exert its effects on cellular functions and immune responses .

properties

IUPAC Name |

2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21/h8-11,20-21H,2-7,12-15,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQGLIFMOHCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445888 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745767-97-9 | |

| Record name | Des(octyl)heptyl fingolimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745767979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(OCTYL)HEPTYL FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU7NJ2AQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)